1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 150749-32-9
VCID: VC5060684
InChI: InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3
SMILES: CCN1CCCC2=C1C=C(C=C2)OC
Molecular Formula: C12H17NO
Molecular Weight: 191.274

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline

CAS No.: 150749-32-9

Cat. No.: VC5060684

Molecular Formula: C12H17NO

Molecular Weight: 191.274

* For research use only. Not for human or veterinary use.

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline - 150749-32-9

Specification

CAS No. 150749-32-9
Molecular Formula C12H17NO
Molecular Weight 191.274
IUPAC Name 1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3
Standard InChI Key MXTVDFNJBCVQDR-UHFFFAOYSA-N
SMILES CCN1CCCC2=C1C=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline (C₁₂H₁₇NO) is an N-ethylated, 7-methoxy-substituted derivative of 1,2,3,4-tetrahydroquinoline. Its IUPAC name, 1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline, reflects the positions of the ethyl and methoxy substituents on the partially saturated quinoline ring . The compound’s structure combines a bicyclic framework with one aromatic ring and a partially saturated six-membered ring, conferring both rigidity and conformational flexibility (Fig. 1).

Table 1: Key Identifiers of 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline

PropertyValueSource
CAS Number150749-32-9
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
InChIInChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3
InChIKeyMXTVDFNJBCVQDR-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves multi-step functionalization of tetrahydroquinoline precursors. A common approach includes:

  • Methoxy Introduction: 7-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 19500-61-9) serves as a key intermediate, synthesized via catalytic hydrogenation of 7-methoxyquinoline followed by alkylation .

  • Ethylation: N-ethylation using ethylating agents like ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the final product . Patent literature reports yields up to 92% for analogous tetrahydroquinoline alkylations under optimized conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
MethoxylationPd/C, H₂ (1 atm), MeOH, 50°C76–92%
EthylationEthyl bromide, K₂CO₃, DMF, 80°C87–95%

Physicochemical Properties

Thermal and Spectral Characteristics

The compound exhibits a boiling point of ~344°C (extrapolated from analogous tetrahydroquinolines ) and a calculated logP value of 2.23, indicating moderate lipophilicity . Its UV-Vis spectrum shows absorption maxima at 270–290 nm, characteristic of methoxy-substituted aromatic systems .

Table 3: Physicochemical Data

PropertyValueMethod/Source
Density1.085 g/cm³ (est.)Calculated
Flash Point188.5°CAnalogous compound
Refractive Index1.565Estimated

Applications in Pharmaceutical Research

Role as a Building Block

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is primarily employed as a heterocyclic building block in medicinal chemistry. Its structure serves as a scaffold for developing:

  • Kinase Inhibitors: Analogous tetrahydroquinolines are explored in anticancer drug design due to their ability to modulate protein kinase activity .

  • Antimicrobial Agents: Methoxy and alkyl groups enhance membrane permeability, making derivatives effective against Gram-positive pathogens .

ParameterDetailSource
HS Code2933499090
Tariff (MFN)6.5%
StorageSealed, dry, room temperature

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